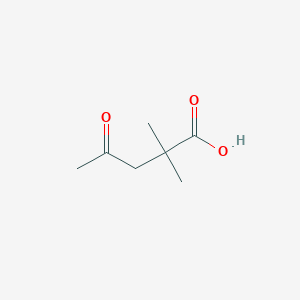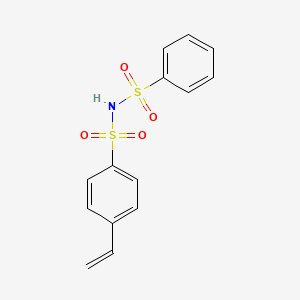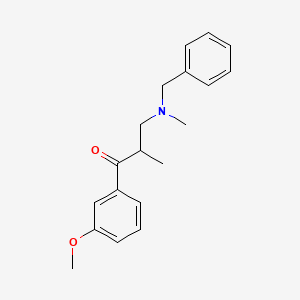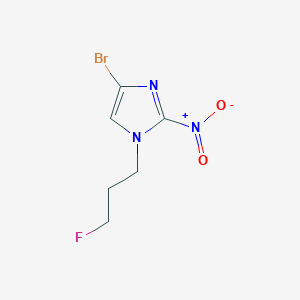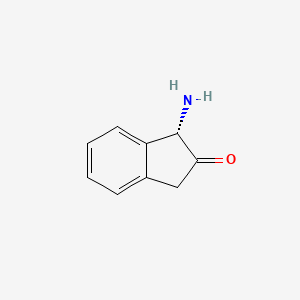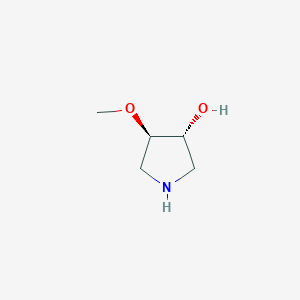
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline
Overview
Description
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline (DBOP) is a complex organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DBOP is a member of the phenanthroline family of compounds that are widely used in various fields such as analytical chemistry, biochemistry, and material science.
Scientific Research Applications
Synthesis and Photophysical Properties
Researchers have developed methods for synthesizing 3,8-disubstituted 1,10-phenanthrolines, including the use of palladium-catalyzed cross-coupling reactions. These derivatives serve as precursors for creating novel ruthenium complexes with potential applications in photophysical studies and materials science. The comprehensive characterization of these compounds involves NMR, UV/Vis spectroscopy, MS, electrochemical measurements, and Raman spectroscopy, highlighting their distinct properties and potential for various applications (Karnahl et al., 2009).
Application in Catalysis
Phenanthroline-based materials have been synthesized for use in catalysis, such as in the cobalt-catalyzed alkyne hydrosilylation. The synthesis of a periodic mesoporous organosilica incorporating 1,10-phenanthroline moieties demonstrates the versatility of these compounds in creating catalysts with high activity and selectivity for specific reactions. This work showcases the potential of phenanthroline derivatives in catalytic applications, offering insights into their synthesis and functionalization (Xiao-Tao Lin et al., 2023).
Magnetic Materials
The development of supramolecular magnetic materials using phenanthroline derivatives as stable radical anions has been explored. This research indicates the potential of these compounds in constructing materials with antiferromagnetic interactions, contributing to the field of magnetic materials and their applications in technology and information storage (P. Pakulski et al., 2019).
Luminescent Properties and Sensing Applications
Studies have also focused on the luminescent properties of bis-β-diketonate lanthanide complexes involving 1,10-phenanthroline, demonstrating effective sensitization of rare earths to produce characteristic emissions. This research highlights the potential of phenanthroline derivatives in the development of luminescent materials for applications in sensing, imaging, and optical devices (Jingwen Shi et al., 2013).
Ion Sensing and Molecular Electronics
Further investigations into 1,10-phenanthroline derivatives have revealed their utility in ion sensing and the development of molecular electronics. The synthesis of helical conjugated oligomers containing 1,10-phenanthroline and their application in metal ion sensing demonstrate the ability of these materials to detect and differentiate between various metal ions based on colorimetric and luminescent changes. This research opens avenues for the use of phenanthroline derivatives in environmental monitoring, medical diagnostics, and the fabrication of molecular electronic devices (Chun‐Guey Wu et al., 2008).
properties
IUPAC Name |
3,8-dibromo-5,6-dioctoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38Br2N2O2/c1-3-5-7-9-11-13-15-33-27-23-17-21(29)19-31-25(23)26-24(18-22(30)20-32-26)28(27)34-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDESHJHGPCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




